Oligoinosinic acid

Descripción

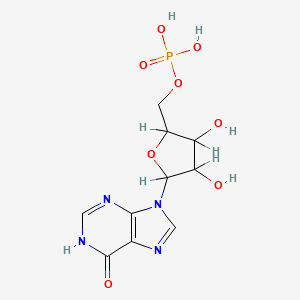

Structure

3D Structure

Propiedades

IUPAC Name |

[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSZFWQUAKGDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859884 | |

| Record name | 9-(5-O-Phosphonopentofuranosyl)-1,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30918-54-8 | |

| Record name | Polyinosinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structure and Synthesis of Oligoinosinic Acid

This guide provides a comprehensive overview of the structural characteristics and synthesis methodologies for oligoinosinic acid, a polymer of inosine monophosphate. It is intended for researchers, scientists, and professionals in drug development who are engaged with nucleic acid chemistry and therapeutics.

Introduction: The Significance of Oligoinosinic Acid

Oligoinosinic acid, a polynucleotide, is a molecule of significant interest in various fields of biomedical research. Comprised of repeating inosine monophosphate units, it serves as a structural analog of guanosine-containing oligonucleotides. Its ability to form unique secondary structures and participate in specific biological interactions underpins its application in immunology and as a research tool. For instance, when complexed with polycytidylic acid, it forms poly(I:C), a potent synthetic analog of double-stranded RNA that is widely used to stimulate innate immune responses through Toll-like receptor 3 (TLR3).[1][2]

The Structural Landscape of Oligoinosinic Acid

A thorough understanding of the structure of oligoinosinic acid is paramount to appreciating its function and optimizing its synthesis. This section delves into the hierarchical organization of its structure, from the monomeric unit to its higher-order assemblies.

The Monomeric Unit: Inosine Monophosphate (IMP)

The fundamental building block of oligoinosinic acid is inosine monophosphate (IMP).[3] IMP is a purine nucleotide consisting of three key components:[4]

-

A Hypoxanthine Base: A purine derivative with a carbonyl group at the C6 position.

-

A Ribose Sugar: A five-carbon sugar forming the backbone of the nucleotide.

-

A Phosphate Group: Attached to the 5' carbon of the ribose sugar, this group is responsible for the phosphodiester linkages that form the polynucleotide chain.

The hypoxanthine base is linked to the ribose sugar via a β-N9-glycosidic bond.[5]

The Phosphodiester Backbone: Linking the Monomers

Inosinic acid monomers are polymerized through 3'-5' phosphodiester bonds. This linkage connects the 3' hydroxyl group of one ribose sugar to the 5' phosphate group of the adjacent ribose, forming a repeating sugar-phosphate backbone. This backbone is negatively charged due to the phosphate groups, a characteristic crucial for its solubility and interactions with other molecules.

Higher-Order Structures: The Propensity for Self-Assembly

A defining feature of oligoinosinic acid is its capacity for self-assembly into ordered structures. X-ray diffraction studies have revealed that polyinosinic acid can form a four-stranded helical structure.[6] This model proposes four parallel, right-handed coaxial helices.[6] The stability of this structure is maintained by hydrogen bonds between the hypoxanthine bases of the different chains, specifically involving the O-6 and N-1 atoms.[6]

Synthesis of Oligoinosinic Acid: A Tale of Two Strategies

The synthesis of oligoinosinic acid can be broadly categorized into two approaches: chemical synthesis and enzymatic synthesis. The choice of method depends on factors such as the desired length of the oligonucleotide, purity requirements, and the scale of production.

Chemical Synthesis: The Precision of the Phosphoramidite Method

The phosphoramidite method is the gold standard for the chemical synthesis of oligonucleotides, including oligoinosinic acid.[7] This solid-phase synthesis technique allows for the sequential addition of nucleotide units to a growing chain, offering precise control over the sequence.[7][8] The process is automated and involves a four-step cycle for each nucleotide addition.[]

The Four-Step Phosphoramidite Cycle:

-

Detritylation (Deblocking): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside attached to the solid support.[10] This is typically achieved using a mild acid, such as dichloroacetic or trichloroacetic acid, to expose the 5'-hydroxyl group for the subsequent coupling reaction.[10]

-

Coupling: The next inosine phosphoramidite monomer, activated by a catalyst like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), is added.[10][11] This activated monomer then reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[10] The choice of activator is critical for achieving high coupling efficiency.[10]

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is introduced. This is typically done by acetylation using a mixture of acetic anhydride and 1-methylimidazole. This step is crucial for minimizing the formation of deletion mutants (n-1 sequences).

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by oxidation.[10] This is commonly achieved using an iodine solution in the presence of water and a weak base like pyridine.[10]

This four-step cycle is repeated until the desired length of the oligoinosinic acid is achieved.

Upon completion of the synthesis, the oligoinosinic acid is cleaved from the solid support and all protecting groups are removed. This is typically achieved by treatment with a strong base, such as ammonium hydroxide. The crude product is then purified to remove truncated sequences and other impurities.

High-performance liquid chromatography (HPLC) is a widely used technique for the purification and analysis of synthetic oligonucleotides.[12] Both ion-exchange and reversed-phase HPLC can be employed to separate the full-length product from failure sequences.[13][14] Ion-exchange chromatography separates oligonucleotides based on their charge, which is proportional to their length.[13] Reversed-phase HPLC separates based on hydrophobicity, often requiring the use of ion-pairing reagents to enhance retention and resolution.[12]

Enzymatic Synthesis: Harnessing the Power of Biology

Enzymatic methods offer an alternative approach to synthesizing polynucleotides. These methods can be advantageous for producing long polymers and can be more environmentally friendly than chemical synthesis.

Polynucleotide phosphorylase (PNPase) is a bifunctional enzyme that can both synthesize and degrade RNA.[15] In the synthetic direction, PNPase catalyzes the polymerization of nucleoside diphosphates (NDPs) in a template-independent manner.[15][16] To synthesize polyinosinic acid, inosine diphosphate (IDP) is used as the substrate. The enzyme sequentially adds inosine monophosphate units to a growing chain, releasing inorganic phosphate in the process.[16]

Experimental Protocol for Enzymatic Synthesis of Polyinosinic Acid:

-

Reaction Setup: A reaction mixture is prepared containing inosine diphosphate (IDP), a primer (a short oligonucleotide), polynucleotide phosphorylase, and a suitable buffer (e.g., Tris-HCl) with magnesium ions, which are essential for enzyme activity.

-

Incubation: The reaction is incubated at the optimal temperature for the enzyme, typically around 37°C. The reaction time will influence the length of the resulting polymer.

-

Termination: The reaction is stopped by methods such as heat inactivation of the enzyme or the addition of a chelating agent like EDTA to sequester the magnesium ions.

-

Purification: The synthesized polyinosinic acid is then purified to remove the enzyme, unreacted IDP, and other reaction components. This can be achieved by methods such as phenol-chloroform extraction followed by ethanol precipitation, or by chromatography.

The length of the synthesized polymer can be controlled to some extent by adjusting the ratio of IDP to primer and the reaction time.

Data Presentation and Visualization

Table 1: Comparison of Synthesis Methods for Oligoinosinic Acid

| Feature | Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis (PNPase) |

| Control over Sequence | High, sequence-defined | Low, random polymerization |

| Typical Length | Short to medium (up to ~200 bases)[7] | Long polymers |

| Purity of Crude Product | Contains deletion mutants and other impurities | Contains a distribution of polymer lengths |

| Scalability | Well-established for various scales | Can be scaled up for large-scale production |

| Reagents | Organic solvents, protected nucleosides | Aqueous buffers, enzymes, nucleoside diphosphates |

Diagram 1: The Phosphoramidite Cycle for Chemical Synthesis

Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.

Diagram 2: Workflow for Enzymatic Synthesis of Polyinosinic Acid

Caption: A typical workflow for the enzymatic synthesis of polyinosinic acid using PNPase.

Conclusion: A Versatile Tool in Molecular Science

Oligoinosinic acid, with its unique structural properties and biological activities, remains a valuable tool for researchers. The choice between chemical and enzymatic synthesis methods allows for the production of this polymer with varying lengths and purities, tailored to specific applications. As our understanding of nucleic acid chemistry and biology continues to grow, so too will the applications of custom-synthesized oligonucleotides like oligoinosinic acid in both basic research and therapeutic development.

References

-

Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry. PubMed. Available at: [Link]

-

Structures for polyinosinic acid and polyguanylic acid. National Institutes of Health. Available at: [Link]

-

Inosinic Acid | C10H13N4O8P | CID 135398640. PubChem. Available at: [Link]

-

Oligonucleotide synthesis. Wikipedia. Available at: [Link]

-

Inosinic acid. Wikipedia. Available at: [Link]

-

What is Oligonucleotide Synthesis?. YouTube. Available at: [Link]

-

Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Synthego. Available at: [Link]

-

Synthesis of oligonucleotides by phosphoramidite method. Slideshare. Available at: [Link]

-

Inosine Monophosphate Royalty-Free Images, Stock Photos & Pictures. Shutterstock. Available at: [Link]

-

Inhibition of Inosine Monophosphate (IMP) Biosynthesis by Antibacterial Agents. YouTube. Available at: [Link]

-

Solid state oligonucleotide synthesis (phosphoramidite method). YouTube. Available at: [Link]

-

Alpha Helices: Amphipathic Helices | Secondary Structure | Protein Architecture. University of California, San Francisco. Available at: [Link]

-

Enzymatic synthesis of oligosaccharides. IHMC Public Cmaps. Available at: [Link]

-

Amino Acids 7. The alpha helix secondary structure of Proteins. YouTube. Available at: [Link]

-

Studies on polynucleotides synthesized by polynucleotide phosphorylase. I. Structure of polynucleotides with one type of nucleotide unit. PubMed. Available at: [Link]

-

Double-Stranded Structure of the Polyinosinic-Polycytidylic Acid Molecule to Elicit TLR3 Signaling and Adjuvant Activity in Murine Intranasal A(H1N1)pdm09 Influenza Vaccination. PubMed. Available at: [Link]

-

Analysis & Purification of Therapeutic Oligonucleotides: Method development optimization from the analytical scale through semi-prep and preparative. Agilent. Available at: [Link]

-

Towards the enzymatic synthesis of oligonucleotides: part II. Manufacturing Chemist. Available at: [Link]

-

Enzymatic production of 5'-inosinic acid by a newly synthesised acid phosphatase/phosphotransferase. PubMed. Available at: [Link]

-

Linoleic acid. Wikipedia. Available at: [Link]

-

Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC America. Available at: [Link]

-

Alpha helix. Wikipedia. Available at: [Link]

-

Inosine Monophosphate. SIELC Technologies. Available at: [Link]

-

alpha helix || secondary structure of protein. YouTube. Available at: [Link]

-

Oligosaccharide oxidase for the enzymatic synthesis of glucosaminic acids. ResearchGate. Available at: [Link]

-

Chemical structures of iophenoxic acid and iopanoic acid. ResearchGate. Available at: [Link]

-

Polynucleotide phosphorylase. Wikipedia. Available at: [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. Available at: [Link]

-

Conformational preferences of oligopeptides rich in alpha-aminoisobutyric acid. II. A model for the 3(10)/alpha-helix transition with composition and sequence sensitivity. PubMed. Available at: [Link]

-

Oleic Acid. NIST WebBook. Available at: [Link]

-

Polynucleotide phosphorylase – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Purifying Oligonucleotides. Waters Corporation. Available at: [Link]

-

Recent progress on the chemical synthesis of bacterial non-2-ulosonic acids. Organic Chemistry Frontiers. Available at: [Link]

-

Mechanism of polynucleotide phosphorylase. PubMed. Available at: [Link]

-

α-Linolenic acid. Wikipedia. Available at: [Link]

-

Synthesis of modified nucleotide polymers by the poly(U) polymerase Cid1: Application to direct RNA sequencing on nanopores. bioRxiv. Available at: [Link]

-

l-Gulonic acid, γ-lactone. NIST WebBook. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Double-Stranded Structure of the Polyinosinic-Polycytidylic Acid Molecule to Elicit TLR3 Signaling and Adjuvant Activity in Murine Intranasal A(H1N1)pdm09 Influenza Vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inosinic acid - Wikipedia [en.wikipedia.org]

- 4. Inosinic Acid | C10H13N4O8P | CID 135398640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. shutterstock.com [shutterstock.com]

- 6. Structures for polyinosinic acid and polyguanylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. Chemical Synthesis of Oligonucelotide Sequences: Phosphoramidite Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. blog.biosearchtech.com [blog.biosearchtech.com]

- 11. m.youtube.com [m.youtube.com]

- 12. lcms.cz [lcms.cz]

- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 14. ymcamerica.com [ymcamerica.com]

- 15. Polynucleotide phosphorylase - Wikipedia [en.wikipedia.org]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Oligoinosinic Acid vs. Polyinosinic Acid

A Structural, Synthetic, and Functional Analysis for Drug Development

Executive Summary

This guide delineates the critical technical distinctions between Oligoinosinic acid (Oligo I) and Polyinosinic acid (Poly I) . While chemically identical in monomeric composition (inosine monophosphate), their macromolecular behaviors diverge radically due to length-dependent thermodynamic stability.

-

Poly I is a high-molecular-weight polymer (>100 nucleotides) capable of forming stable four-stranded helices (quadruplexes) at physiological ionic strength. It is primarily utilized as a biological response modifier (e.g., Scavenger Receptor A antagonist) or as a precursor for the TLR3 agonist Poly I:C.

-

Oligo I refers to short synthetic chains (<50 nucleotides). Lacking the cooperative stability of the polymer, it exists as a random coil under physiological conditions and requires high salt or low temperature to nucleate quadruplex formation. It serves primarily as a model for kinetic studies or a specialized molecular probe.

Part 1: Molecular Architecture & Thermodynamics

The fundamental difference between Oligo I and Poly I lies in the cooperativity of non-covalent interactions . Unlike Guanosine (G), Inosine (I) lacks the exocyclic C2-amino group. This structural deficit alters the hydrogen bonding topology of the resulting tetrads, making chain length the critical determinant of stability.

The Inosine Tetrad vs. Guanine Tetrad

The stability of purine homopolymers is driven by the formation of tetrads—planar arrangements of four bases held together by Hoogsteen hydrogen bonds.

-

G-Tetrad: Stabilized by 8 H-bonds per tetrad (4 x N7-H2 and 4 x O6-H1).

-

I-Tetrad: Stabilized by only 4 H-bonds per tetrad (4 x O6-H1). The absence of the N2-amino group prevents the formation of the external hydrogen bond ring.[1]

Consequence: The enthalpy of formation (

Visualization: Tetrad Hydrogen Bonding Topology

Caption: Comparison of H-bond networks. The I-Tetrad lacks the outer N7-H2 ring, reducing stability.

Critical Length & Solubility

| Feature | Oligo I (<20 mer) | Poly I (>100 mer) |

| Physiological State | Random Coil (Single Strand) | Structured Quadruplex (Four-Stranded) |

| Solubility | High (Rapid dissolution) | Low/Viscous (Gel-like at high conc.) |

| Tm (1M Na+) | < 30°C (Unstable) | > 50°C (Stable) |

| Quadruplex Kinetics | Slow nucleation (requires cooling) | Fast "zippering" mechanism |

Part 2: Synthesis & Manufacturing Protocols

The synthesis method dictates the length control and purity profile. Drug development applications requiring precise length (e.g., defined adjuvants) utilize solid-phase synthesis, while bulk applications utilize enzymatic polymerization.

Protocol A: Solid-Phase Synthesis (Oligo I)

Target: Defined length (e.g., 15-mer to 40-mer). Method: Phosphoramidite Chemistry.[2][3][4][5][6]

-

Unique Advantage: Inosine phosphoramidites often do not require base protection because they lack the reactive exocyclic amine found in A, C, and G. This eliminates the risk of incomplete base deprotection.

-

Challenge: G/I-rich sequences can aggregate on the solid support, reducing coupling efficiency.

Step-by-Step Workflow:

-

Coupling: Use 5'-DMT-2'-deoxyInosine phosphoramidite (0.1 M in acetonitrile).

-

Note: Use a slightly longer coupling time (180s) to ensure efficiency if secondary structures form on the resin.

-

-

Oxidation: Standard Iodine/Water/Pyridine/THF.

-

Capping: Acetic anhydride/N-methylimidazole.

-

Cleavage & Deprotection:

-

Treat CPG support with Concentrated NH₄OH (30%) for 2 hours at Room Temperature.

-

Why: Since there are no base protecting groups (like Benzoyl or Isobutyryl), harsh heating is unnecessary and avoids potential hydrolysis of the glycosidic bond (depurination).

-

-

Purification: Reverse-phase HPLC (DMT-on) is recommended to separate failure sequences.

Protocol B: Enzymatic Synthesis (Poly I)

Target: Long polymers (200 - 5000+ bases). Method: Polynucleotide Phosphorylase (PNPase) Polymerization.[7][8][9]

Step-by-Step Workflow:

-

Reaction Mix:

-

Substrate: Inosine 5'-Diphosphate (IDP) [20 mM].

-

Buffer: Tris-HCl (pH 9.0).

-

Cofactor: MgCl₂ (5 mM) . Note: Mn²⁺ can be used to increase yield but may alter error rates.

-

Enzyme: PNPase (bacterial source, e.g., E. coli or M. luteus).

-

-

Incubation: 37°C for 12–24 hours.

-

Termination: Add EDTA (10 mM) to chelate Mg²⁺.

-

Purification:

-

Phenol/Chloroform extraction to remove enzyme.

-

Ethanol precipitation (2.5 volumes EtOH + 0.1 volume 3M NaOAc).

-

Dialysis against PBS to remove unreacted IDP.

-

Visualization: Synthesis Decision Tree

Caption: Selection logic for synthesis based on length and polydispersity requirements.

Part 3: Biological Activity & Drug Development

The biological impact of Inosinic acid polymers is strictly length-dependent.

Poly I: Scavenger Receptor Blockade

Poly I (but not short Oligo I) is a potent ligand for Class A Scavenger Receptors (SR-A) found on macrophages and Kupffer cells.

-

Mechanism: The large, negatively charged quadruplex structure mimics the charge distribution of oxidized LDL and other SR-A ligands.

-

Application: It is used to block non-specific uptake of gene therapy vectors (e.g., Adenovirus, AAV) by the liver, thereby increasing the bioavailability of the vector to target tissues.

Poly I:C: TLR3 Agonism & Immunogenicity

Poly I is most commonly annealed with Poly C to form Poly I:C , a dsRNA analog that activates TLR3 (endosomal) and RIG-I/MDA5 (cytosolic).

-

Length-Toxicity Trade-off:

-

Long Poly I:C (>1.5 kb): High potency, high toxicity (cytokine storm risk).

-

Short Poly I:C (<1 kb): Lower toxicity, but requires careful length optimization to maintain efficacy.

-

Oligo I in Poly I:C: Using defined Oligo I strands annealed to long Poly C (or vice versa) allows for "mismatched" or "nicked" structures (e.g., Ampligen) that retain efficacy with reduced toxicity.

-

Visualization: Signaling & Interaction Pathways

Caption: Poly I acts as a scavenger receptor antagonist, while Poly I:C acts as an innate immune agonist.

Part 4: References

-

Structure of Polyinosinic Acid:

-

Title: Structures for polyinosinic acid and polyguanylic acid.

-

Source: NIH / PubMed Central.

-

URL:[Link]

-

-

Synthesis & Length Control:

-

Title: Novel methods for nucleotide length control in double-stranded polyinosinic-polycytidylic acid production.

-

Source: Taylor & Francis / Journal of Experimental Medicine.

-

URL:[Link]

-

-

Scavenger Receptor Activity:

-

G-Quadruplex vs I-Quadruplex Stability:

-

Solid-Phase Synthesis Considerations:

Sources

- 1. johronline.com [johronline.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. mdpi.com [mdpi.com]

- 5. atdbio.com [atdbio.com]

- 6. Oligodeoxynucleotide Synthesis Under Non‐Nucleophilic Deprotection Conditions | NSF Public Access Repository [par.nsf.gov]

- 7. Poly-8-oxyinosinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Poly-2'-deoxy-2'-fluoro-cytidylic acid: enzymatic synthesis, spectroscopic characterization and interaction with poly-inosinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Insights into the Molecular Structure, Stability, and Biological Significance of Non-Canonical DNA Forms, with a Focus on G-Quadruplexes and i-Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Technical Guide: Mechanism of Action of Oligoinosinic Acid (Oligo I / Poly I)

Executive Summary

Oligoinosinic acid (Oligo I) and its polymeric form, Polyinosinic acid (Poly I) , are synthetic homopolymers of inosine. While often conflated with the double-stranded immunomodulator Poly(I:C), Oligo(I) possesses a distinct, independent pharmacological profile. Its primary mechanism of action is high-affinity antagonism of Class A Scavenger Receptors (SR-A) , specifically MSR1 (CD204).

Through the formation of stable four-stranded helical structures (quadruplexes), Oligo(I) acts as a competitive inhibitor of scavenger receptor-mediated endocytosis. This activity makes it a critical tool for blocking macrophage uptake of oxidized LDL (atherosclerosis models) and preventing the sequestration of viral vectors (gene therapy). Conversely, single-stranded Oligo(I) is not a direct agonist of Toll-Like Receptor 3 (TLR3) unless annealed with Polycytidylic acid (Poly C).

Part 1: Structural Biochemistry & Polymorphism

The biological activity of Oligo(I) is dictated by its non-canonical secondary structures. Unlike Guanosine, Inosine lacks the exocyclic 2-amino group, altering its hydrogen bonding potential.

The Inosine Tetrad

In high-salt environments, four inosine bases associate via Hoogsteen hydrogen bonds to form a planar tetrad (I-quartet). These tetrads stack upon one another, stabilized by monovalent cations (typically Na+ or K+), forming a four-stranded right-handed helix (quadruplex).

-

Stoichiometry: 4 strands of Poly(I)

1 Quadruplex. -

Stability: The melting temperature (

) of the quadruplex is concentration-dependent. At physiological salt concentrations (150 mM NaCl), Poly(I) exists primarily in this multistranded form, which is the bioactive ligand for Scavenger Receptors.

Structural Visualization

The following diagram illustrates the transition from monomeric inosine to the bioactive quadruplex and the conditional formation of the TLR3-active duplex.

Figure 1: Structural polymorphism of Oligoinosinic Acid. The green path indicates the primary formation of the Scavenger Receptor antagonist (Quadruplex).

Part 2: Receptor-Mediated Mechanisms

Primary Mechanism: Scavenger Receptor Class A (SR-A) Antagonism

The defining characteristic of Oligo(I) is its ability to bind Macrophage Scavenger Receptor 1 (MSR1/SR-AI/II) .

-

Binding Interface: The negatively charged phosphate backbone, presented in the specific spatial arrangement of the quadruplex, mimics the electrostatic profile of oxidized LDL (OxLDL) and other polyanionic ligands (e.g., fucoidan, dextran sulfate).

-

Functional Outcome: Competitive Blockade. By occupying the ligand-binding domain of SR-A, Oligo(I) prevents the internalization of other ligands.

Key Applications of this Mechanism:

-

Atherosclerosis: Blocks foam cell formation by inhibiting macrophage uptake of acetylated or oxidized LDL.

-

Gene Therapy (AAV Vectors): Adeno-Associated Virus (AAV) vectors are often cleared rapidly by Kupffer cells via SR-A. Pre-treatment with Poly(I) blocks this clearance, significantly enhancing liver transduction efficiency (Van Dijk et al., 2013).

The TLR3 Paradox (Oligo I vs. Poly I:C)

It is crucial to distinguish Oligo(I) from Poly(I:C).

-

Oligo(I) Alone: Does not activate TLR3. TLR3 requires a double-stranded RNA (dsRNA) backbone with a minimum length (~40-50 bp) and specific geometry to induce receptor dimerization.

-

Regulatory Role: Recent evidence suggests that single-stranded oligonucleotides (ssONs), including Oligo(I), can inhibit TLR3 signaling by interfering with Clathrin-Mediated Endocytosis (CME), thereby preventing the transport of TLR ligands to the endosome.

Coagulation Cascade Modulation

Independent of interferons, Poly(I) has been shown to induce Plasminogen (Plg) and Tissue Factor (TF) expression in leukocytes via an NF-

Mechanism Signaling Pathway

Figure 2: Competitive inhibition of Scavenger Receptor A by Oligo(I), preventing downstream pathology (Foam Cells) or therapeutic loss (Vector Clearance).

Part 3: Comparative Data & Specifications

Oligo(I) vs. Poly(I:C) vs. Poly(C)

The following table summarizes the distinct biological activities, essential for selecting the correct reagent.

| Feature | Oligo(I) / Poly(I) | Poly(I:C) | Poly(C) |

| Structure | Single-strand / Quadruplex | Double-stranded Helix | Single-strand / Helix |

| Primary Receptor | Scavenger Receptor A (SR-A) | TLR3, MDA5, RIG-I | None (Inert Control) |

| Interferon Induction | Negligible / None | Potent (Type I IFN) | None |

| Endocytosis Effect | Inhibitor (Blocks SR-A) | Agonist (Requires uptake) | Inert |

| Clinical Use | Anti-atherosclerotic, Vector Shielding | Vaccine Adjuvant, Antiviral | Negative Control |

Part 4: Critical Experimental Protocols

Protocol: Solubilization for Quadruplex Formation

To ensure Oligo(I) forms the bioactive quadruplex structure required for SR-A binding, specific handling is required.

-

Dissolution: Dissolve lyophilized Oligo(I) in physiological saline (0.9% NaCl or PBS, pH 7.4). Note: The presence of Na+ is critical for quadruplex stabilization.

-

Heating: Heat the solution to 50°C for 10 minutes . This ensures complete solubilization of aggregates but is below the melting point of the quadruplex structure in high salt.

-

Equilibration: Allow the solution to cool slowly to room temperature (20-25°C) over 30 minutes. This annealing step promotes the formation of stable intermolecular tetrads.

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles, which can disrupt the quadruplex/aggregate ratio.

Protocol: SR-A Competitive Binding Assay

Objective: Validate Oligo(I) activity by measuring inhibition of Acetylated-LDL (AcLDL) uptake in macrophages.

Materials:

-

J774A.1 or RAW 264.7 Macrophages.

-

Fluorescently labeled AcLDL (e.g., DiI-AcLDL).

-

Oligo(I) (Test Reagent).

-

Poly(C) (Negative Control).

Workflow:

-

Seeding: Plate macrophages at

cells/well in a 24-well plate. Incubate overnight. -

Pre-treatment: Replace media with serum-free media containing increasing concentrations of Oligo(I) (

). Include Poly(C) at -

Incubation: Incubate for 30 minutes at 37°C .

-

Challenge: Add DiI-AcLDL (

) to all wells without removing the Oligo(I). -

Uptake: Incubate for 2 hours at 37°C .

-

Wash: Wash cells

with ice-cold PBS to stop endocytosis and remove unbound ligand. -

Analysis: Lyse cells and measure fluorescence (Ex/Em compatible with DiI) or analyze via Flow Cytometry.

-

Expected Result: Dose-dependent reduction in fluorescence in Oligo(I) wells; no reduction in Poly(C) wells.

-

References

-

Van Dijk, R., et al. (2013). Polyinosinic acid blocks adeno-associated virus macrophage endocytosis in vitro and enhances adeno-associated virus liver-directed gene therapy in vivo. Human Gene Therapy, 24(9), 807-813. Link

-

Pearson, A. M., et al. (1993). Scavenger receptors for oxidized low density lipoprotein. Current Opinion in Lipidology, 4(5), 414-419. Link

-

Alexopoulou, L., et al. (2001). Recognition of double-stranded RNA and activation of NF-kappaB by Toll-like receptor 3. Nature, 413, 732–738. Link

-

Lundberg, A. M., et al. (2007). Single-stranded polyinosinic acid oligonucleotides trigger leukocyte production of proteins belonging to fibrinolytic and coagulation cascades. Journal of Leukocyte Biology, 81(3), 736-744. Link

-

Jang, J. Y., et al. (2015). Structural basis for the recognition of Poly(I:C) by Toll-like receptor 3. Scientific Reports, 5, 15339. Link

Sources

Methodological & Application

Application Note: Oligoinosinic Acid & Polyinosinic Acid in Cell Culture

Abstract

Oligoinosinic acid (Oligo I) and its longer polymer counterpart, Polyinosinic acid (Poly I), are critical nucleic acid reagents in immunology and cell biology. While historically overshadowed by their annealed product, Poly(I:C) (a TLR3 agonist), free inosinic acid polymers possess distinct biological activities. This guide details protocols for two primary applications: (1) The controlled annealing of Oligo(I) with Poly(C) to generate defined-length dsRNA immunomodulators with reduced toxicity, and (2) The use of Poly(I) homopolymers as specific antagonists for Scavenger Receptor Class A (SR-A). We provide optimized solubilization, annealing, and cell treatment workflows to ensure reproducibility in drug development and mechanistic studies.

Introduction & Mechanism of Action

Inosinic acid polymers function through two distinct mechanisms depending on their structural state (single-stranded vs. double-stranded) and chain length.

Double-Stranded Mode: TLR3 Activation

When annealed with Polycytidylic acid (Poly C), Oligo(I) forms a double-stranded RNA analog (Poly I:C).[1] This complex binds Toll-like Receptor 3 (TLR3) in the endosome, mimicking viral dsRNA.

-

Mechanism : TLR3 dimerization recruits TRIF (TICAM1), activating IRF3 and NF-κB pathways.

-

Oligo vs. Poly : Standard Poly(I:C) is often heterogeneous and highly toxic. Using Oligoinosinic acid (short chains, ~100 bp) to anneal with long Poly(C) creates "mismatched" or "nicked" dsRNA structures (e.g., uPIC). These induce robust Interferon-β (IFN-β) responses with significantly reduced cytotoxicity compared to long-chain Poly(I:C) [1].

Single-Stranded Mode: Scavenger Receptor Targeting

Single-stranded Poly(I) and Oligo(I) are polyanionic ligands that bind with high affinity to Scavenger Receptor Class A (SR-A/CD204) and other scavenger receptors (e.g., MARCO).

-

Application : They are used to block SR-A-mediated uptake of lipoproteins or nanoparticles, serving as essential tools in atherosclerosis and drug delivery research [2].

Material Preparation

Critical Step: Inosinic acid polymers can form stable four-stranded helices (quadruplexes) in solution, making solubilization difficult. Proper heating is mandatory.

Reagents

-

Oligoinosinic Acid (Oligo I) : Synthetic, defined length (e.g., 20–100 nt) or fractionated short polymers.

-

Polyinosinic Acid (Poly I) : Heterogeneous long polymers (>500 nt).

-

Polycytidylic Acid (Poly C) : For annealing protocols.[2]

-

Solvent : Sterile, endotoxin-free physiological saline (0.9% NaCl) or PBS (pH 7.4). Avoid water alone as ionic strength stabilizes the structure.

Solubilization Protocol

-

Weighing : Weigh lyophilized Oligo(I) or Poly(I) powder in a sterile microcentrifuge tube.

-

Resuspension : Add sterile PBS to achieve a stock concentration of 2–10 mg/mL .

-

Note: The solution will likely appear cloudy or contain precipitates initially.

-

-

Heating (The "Melt") :

-

Heat the solution to 50–60°C in a water bath or heat block.

-

Vortex gently every 5 minutes.

-

Continue heating until the solution becomes clear (typically 10–20 minutes).

-

-

Storage : Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Application 1: Generating Low-Toxicity TLR3 Agonists (Annealing)

Objective: Create defined dsRNA complexes (Oligo I:Poly C) for immune stimulation.

Annealing Workflow

To generate a TLR3 agonist, Oligo(I) must be hybridized with Poly(C).

-

Preparation : Prepare separate 4 mg/mL stock solutions of Oligo(I) and Poly(C) in PBS using the solubilization protocol above.

-

Mixing : Mix the two solutions in a 1:1 mass ratio (equimolar for nucleotides) in a sterile tube.

-

Example: Mix 500 µL Oligo(I) stock + 500 µL Poly(C) stock. Final concentration = 2 mg/mL dsRNA.

-

-

Denaturation & Annealing :

-

Heat the mixture to 70–75°C for 10 minutes to disrupt secondary structures.

-

Critical Step : Turn off the heat source and allow the water bath (with the tube inside) to cool slowly to room temperature over 1–2 hours. This slow cooling facilitates proper base pairing.

-

-

Validation : Measure absorbance at 260 nm. A hypochromic shift (decrease in absorbance) compared to the sum of single strands indicates successful duplex formation.

Cell Treatment Protocol (TLR3 Stimulation)

-

Cell Types : Dendritic cells (DCs), Macrophages, Epithelial cell lines (e.g., A549, HeLa).

-

Dosing : 0.1 – 10 µg/mL.

| Step | Action | Notes |

| 1 | Seed Cells | Seed cells at |

| 2 | Wash | Wash cells 1x with PBS to remove serum debris (optional). |

| 3 | Treatment | Add annealed Oligo(I):Poly(C) directly to fresh media. Dose : Start with 1 µg/mL for signaling studies; 10 µg/mL for apoptosis. |

| 4 | Transfection | Optional: For cytosolic receptors (MDA5/RIG-I), use a transfection reagent (e.g., Lipofectamine) to deliver the dsRNA intracellularly. Naked addition primarily targets endosomal TLR3. |

| 5 | Incubation | Incubate for 4–24 hours depending on readout (4h for phosphorylation, 24h for cytokines). |

| 6 | Harvest | Collect supernatant for ELISA (IFN-β, IL-6) or lyse cells for qPCR/Western Blot. |

Application 2: Scavenger Receptor (SR-A) Blockade

Objective: Use single-stranded Poly(I) to inhibit SR-A mediated uptake.

Experimental Logic

Poly(I) is a recognized ligand for SR-A. Pre-treatment with Poly(I) saturates the receptor, preventing the uptake of other ligands (e.g., Acetylated LDL, anionic nanoparticles). Poly(C) is used as a negative control as it does not bind SR-A.

Blocking Protocol

-

Preparation : Solubilize Poly(I) and Poly(C) (Control) at 10 mg/mL.

-

Pre-incubation :

-

Remove media from Macrophages (e.g., RAW 264.7).

-

Add serum-free media containing 50–100 µg/mL Poly(I).

-

Incubate for 30 minutes at 37°C.

-

-

Challenge :

-

Without removing the Poly(I), add the fluorescent ligand of interest (e.g., DiI-AcLDL or FITC-Nanoparticles).

-

-

Uptake Phase : Incubate for 1–4 hours.

-

Analysis : Wash cells 3x with cold PBS and analyze via Flow Cytometry.

-

Result: Poly(I) treated cells should show significantly reduced fluorescence compared to Poly(C) treated cells.

-

Visualizations

TLR3 Signaling Pathway (Oligo I:C Induced)

Caption: Activation of the TLR3-TRIF axis by annealed Oligo(I):Poly(C), leading to Type I Interferon production.

Annealing Workflow Diagram

Caption: Step-by-step annealing process to generate defined dsRNA immunomodulators from Oligo(I) and Poly(C).

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Insoluble Precipitate | Quadruplex formation or cold solvent. | Heat to 60°C for 20 mins. Ensure pH is neutral (7.0–7.4). |

| High Cytotoxicity | dsRNA chain length too long. | Use shorter Oligo(I) fragments during annealing. Reduce concentration to <10 µg/mL. |

| No Immune Response | Failed annealing or degradation. | Check hyperchromicity at 260nm. Ensure RNase-free conditions. |

| Variable Results | Endotoxin contamination. | Use certified endotoxin-free PBS and reagents. |

References

-

Miyazaki, T. et al. (2020).[3] Double-Stranded Structure of the Polyinosinic-Polycytidylic Acid Molecule to Elicit TLR3 Signaling and Adjuvant Activity. DNA and Cell Biology.[1][2][3][4] Link

-

Pearson, A. M. et al. (1993). Scavenger receptors for oxidized low density lipoprotein. Current Opinion in Lipidology. Link

-

Sigma-Aldrich. Polyinosinic-Polycytidylic Acid Sodium Salt Product Information. Link

-

TargetMol. Polyinosinic-polycytidylic acid (Poly(I:C)) Biological Activity. Link

Sources

- 1. Polyinosinic-polycytidylic acid (Poly(I:C) | dsRNA | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PolyI:C-induced reduction in uptake of soluble antigen is independent of dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification - PMC [pmc.ncbi.nlm.nih.gov]

methods for Oligoinosinic acid transfection in primary immune cells

Application Note: High-Efficiency Transfection and Delivery of Oligoinosinic Acid Polymers in Primary Immune Cells

Abstract

The intracellular delivery of synthetic inosinic acid polymers—specifically Oligoinosinic Acid (Poly(I)) and its double-stranded analog Poly(I:C) —is a critical workflow for dissecting innate immune signaling.[1] While Poly(I:C) is the gold standard for activating cytosolic RNA sensors (RIG-I/MDA5) and endosomal TLR3, single-stranded Poly(I) serves a distinct niche in modulating Scavenger Receptor Class A (SR-A/CD204) and acting as a specific single-stranded RNA (ssRNA) control.

Primary immune cells (T cells, Monocytes, Dendritic Cells) present a formidable barrier to transfection due to high sensitivity to toxicity and low uptake rates. This guide details three distinct delivery modalities: Nucleofection (for high-efficiency cytosolic delivery in T cells), Lipid-Nanoparticle Transfection (for myeloid cells), and Carrier-Free Scavenger Uptake (specific to Poly(I) in macrophages).

Mechanism of Action & Experimental Logic

To design a valid experiment, one must distinguish between the location of the sensor and the structure of the polymer.

-

Poly(I:C) (dsRNA): Mimics viral replication intermediates.[2]

-

Cytosolic Delivery (Transfection): Activates RIG-I (short dsRNA) and MDA5 (long dsRNA), triggering the IRF3/NF-κB axis

Type I Interferon (IFN- -

Endosomal Delivery (Phagocytosis): Activates TLR3 (in DCs/Macrophages).

-

-

Oligoinosinic Acid / Poly(I) (ssRNA):

-

Extracellular/Endosomal:[3] Acts as a high-affinity ligand for Scavenger Receptor A (SR-A) . Used to block receptor-mediated endocytosis of other ligands (e.g., viral vectors, lipoproteins).

-

Intracellular:[1][4] Can act as a control or weak TLR7/8 agonist depending on sequence context, though less potent than Poly(U).

-

Signaling & Uptake Pathways

Caption: Differential processing of Poly(I) (Scavenger Receptor blockade) vs. Poly(I:C) (TLR3/RIG-I activation).

Critical Parameters for Primary Cells

Primary cells do not behave like cell lines (e.g., HEK293, RAW264.7). They are post-mitotic (mostly) and possess active cytosolic DNA/RNA sensors that can induce apoptosis if the transfection is too harsh.

| Parameter | Primary T Cells (CD4+/CD8+) | Primary Monocytes / Macrophages | Dendritic Cells (DCs) |

| Preferred Method | Electroporation (Nucleofection) | Lipofection or Carrier-Free | Lipofection |

| Key Challenge | High toxicity; resistance to lipid reagents. | High phagocytic activity; "eats" reagents. | Maturation (activation) during culture. |

| Viability Target | >60% post-transfection | >80% post-transfection | >70% post-transfection |

| Reagent Class | Nucleofector Solutions (P3/P4) | Lipofectamine RNAiMAX / MessengerMAX | TransIT-TKO / Lipofectamine |

Protocol A: Nucleofection of Primary T Cells (High Efficiency)

Best for: Delivering Poly(I:C) or Oligo(I) into the cytosol of resting or activated T cells.

Reagents:

-

Lonza 4D-Nucleofector™ System (or similar electroporator).

-

P3 Primary Cell 4D-Nucleofector™ X Kit.

-

Payload: High Molecular Weight (HMW) Poly(I:C) or Oligoinosinic Acid (re-suspended in endotoxin-free water).

Step-by-Step:

-

Preparation: Isolate PBMCs or purified T cells. If activating, stimulate with anti-CD3/CD28 beads for 48 hours prior.

-

Resuspension: Count cells. Aliquot 1–5 × 10⁶ cells per reaction. Centrifuge at 200 x g for 10 min.

-

Mix: Aspirate supernatant completely. Resuspend the cell pellet in 20 µL (for 16-well strip) or 100 µL (for cuvette) of P3 Nucleofector Solution (mixed with Supplement).

-

Add Payload: Add 1–2 µg of Poly(I:C) or Oligo(I) directly to the suspended cells. Do not exceed 10% of the total volume.

-

Electroporate: Transfer to the cuvette/strip.

-

Program for Resting T Cells:EO-115

-

Program for Activated T Cells:EO-115 or EH-100

-

-

Recovery: Immediately add 500 µL of pre-warmed T cell media (RPMI + 10% FBS + IL-2) to the cuvette. Incubate at 37°C for 10 minutes before transferring to the culture plate. This "recovery rest" is crucial for viability.

Protocol B: Lipid-Mediated Transfection (Myeloid Cells)

Best for: Macrophages and Dendritic Cells where electroporation causes excessive cell death.

Reagents:

-

Lipofectamine™ RNAiMAX (for shorter oligos) or MessengerMAX (for larger Poly(I:C) complexes).

-

Opti-MEM™ Reduced Serum Medium.

Step-by-Step:

-

Seeding: Seed macrophages (e.g., MDMs) at 0.5 × 10⁶ cells/well in a 24-well plate 24 hours prior.

-

Complex Formation (Per Well):

-

Tube A: Dilute 1.5 µL Lipofectamine MessengerMAX in 25 µL Opti-MEM.

-

Tube B: Dilute 500 ng Poly(I:C) or Oligo(I) in 25 µL Opti-MEM.

-

-

Incubation: Mix Tube A and Tube B (1:1 ratio). Incubate for 10–15 minutes at room temperature.

-

Transfection: Add the 50 µL complex dropwise to the cells (already in 500 µL complete media).

-

Optimization: Spin the plate at 300 x g for 10 minutes (Spinoculation) to increase contact between lipid complexes and primary macrophages.

-

Wash: Replace media after 4–6 hours to reduce toxicity.

Protocol C: Carrier-Free Scavenger Receptor Blockade

Specific Application: Using Oligoinosinic Acid [Poly(I)] to inhibit SR-A in Macrophages.

Context: Unlike transfection, this method does not use lipids. It relies on the natural affinity of SR-A for the polyanionic Inosinic acid structure.

-

Preparation: Prepare Oligoinosinic Acid stock (10 mg/mL) in PBS.

-

Treatment: Add Poly(I) directly to the culture medium of primary macrophages.[5]

-

Concentration:10–50 µg/mL .

-

-

Timing: Incubate for 30 minutes at 37°C.

-

Challenge: Add the secondary ligand (e.g., labeled LDL, viral vector, or other SR-A ligand) without washing off the Poly(I).

-

Analysis: Measure competitive inhibition via Flow Cytometry or Microscopy.

Data Analysis & Troubleshooting

Quantitative Readouts:

| Assay | Target | Expected Result (Poly I:C Transfection) |

| qPCR | IFN- | >10-fold induction at 6–12 hours. |

| ELISA | IL-6, TNF- | Secretion detectable at 24 hours. |

| Flow Cytometry | CD69, CD86 (Activation) | Upregulation in >40% of cells. |

| Viability | Annexin V / 7-AAD | <30% apoptosis is acceptable for primary cells. |

Troubleshooting Guide:

-

Low Viability: Reduce payload concentration. For Nucleofection, increase the recovery time in the cuvette before plating. For Lipofection, wash cells 2 hours post-transfection.

-

No Activation (T Cells): Resting T cells are resistant to cytosolic sensing. Ensure T cells are activated (CD3/CD28) or use higher concentrations of Poly(I:C) (up to 5 µ g/reaction ).

-

Precipitation: Poly(I) and Poly(I:C) can precipitate in presence of high calcium. Ensure resuspension in water or low-salt buffer before mixing with transfection media.

References

-

Poly(I:C) vs. Poly(I)

-

Alexopoulou, L., et al. (2001).[6] "Recognition of double-stranded RNA and activation of NF-kappaB by Toll-like receptor 3." Nature. Link

- Clarification of Poly(I)

-

Van Dijk, R., et al. (2013).[7] "Polyinosinic acid blocks adeno-associated virus macrophage endocytosis in vitro and enhances adeno-associated virus liver-directed gene therapy in vivo."[7] Human Gene Therapy.[7] Link

-

-

Primary Cell Transfection Protocols

-

Intracellular Sensing Mechanisms

Sources

- 1. Astrocytes recognize intracellular polyinosinic-polycytidylic acid via MDA-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the NLRP3 inflammasome by intracellular poly I:C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. TLR3 activation efficiency by high or low molecular mass poly I:C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polyinosinic acid blocks adeno-associated virus macrophage endocytosis in vitro and enhances adeno-associated virus liver-directed gene therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Polyinosinic-Polycytidylic Acid (Poly(I:C)) & Inosine-Based Agonists in Cancer Immunotherapy Models

Part 1: Executive Summary & Mechanistic Rationale

The "Cold-to-Hot" Conversion Strategy

Oligoinosinic acid, when annealed with polycytidylic acid to form Poly(I:C) , acts as a potent synthetic mimetic of viral double-stranded RNA (dsRNA). In cancer immunotherapy, its primary application is the conversion of "cold" (non-immunogenic) tumors into "hot" (T-cell inflamed) environments.

While "Oligoinosinic acid" (Poly(I)) alone possesses limited immunogenicity, its duplex form triggers two critical Pattern Recognition Receptors (PRRs):

-

TLR3 (Toll-like Receptor 3): Endosomal sensor that activates the TRIF pathway, leading to Type I Interferon (IFN-α/β) production and Dendritic Cell (DC) cross-priming.

-

MDA5 (Melanoma Differentiation-Associated protein 5): Cytosolic sensor critical for recognizing long-duplex dsRNA (>1 kb), driving cell-autonomous viral mimicry and apoptosis in tumor cells.

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction cascade initiated by Inosine-based dsRNA, highlighting the bifurcation between endosomal (TLR3) and cytosolic (MDA5) sensing.

Caption: Dual-pathway activation by Poly(I:C) leading to Type I Interferon release and adaptive immune priming.

Part 2: Material Selection & Preparation Protocols

Agent Selection: HMW vs. LMW vs. Poly-ICLC

The structural integrity of the inosinic acid strand determines the receptor specificity.

| Compound Variant | Structure | Receptor Bias | Clinical Relevance |

| HMW Poly(I:C) | High Molecular Weight (>1.5 kb) | TLR3 & MDA5 | Potent, but unstable in serum due to RNases. |

| LMW Poly(I:C) | Low Molecular Weight (<1 kb) | TLR3 (Weak MDA5) | Lower toxicity, used for specific endosomal targeting. |

| Poly-ICLC (Hiltonol) | Poly(I:C) stabilized with Poly-Lysine & Carboxymethylcellulose | TLR3 & MDA5 | Gold Standard. Resistant to serum RNases; mimics high viral load. |

| Poly(I:C12U) | Uridine-modified Poly(I:C) | TLR3 selective | Reduced toxicity, shorter half-life (Ampligen). |

Preparation Protocol (Critical Step)

Self-Validating Step: Improper annealing results in ssRNA (Poly(I) and Poly(C) separate), which fails to activate TLR3. Absorbance ratios are used for validation.

Reagents:

-

Polyinosinic acid potassium salt[1]

-

Polycytidylic acid potassium salt

-

Annealing Buffer: PBS (pH 7.4) or 50 mM Tris-HCl, 100 mM NaCl (RNase-free).

Workflow:

-

Dissolution: Dissolve Poly(I) and Poly(C) separately in Annealing Buffer to 10 mg/mL. Heat to 50°C for 10 min to ensure complete solubility.

-

Mixing: Combine equimolar amounts (based on absorbance at 260nm) of Poly(I) and Poly(C).

-

Annealing:

-

Heat the mixture to 70°C for 10 minutes (denaturation of aggregates).

-

Slow Cool: Allow to cool to room temperature over 2–4 hours (critical for duplex formation). Do not snap cool on ice.

-

-

Validation: Measure Hypochromicity.

-

Absorbance at 260nm of the complex should be ~35% lower than the sum of the individual strands.

-

Pass Criteria: Hypochromicity > 30%.[2]

-

Part 3: In Vivo Experimental Models

Syngeneic Tumor Model: B16-F10 Melanoma (C57BL/6)

This model is the industry standard for testing "cold" tumor immunotherapies due to its low MHC-I expression and aggressive growth.

Experimental Design Workflow

Caption: Workflow for B16-F10 syngeneic tumor model evaluating Poly(I:C) efficacy.

Step-by-Step Protocol

1. Tumor Inoculation:

-

Harvest B16-F10 cells in log-phase growth (<80% confluence).

-

Wash 3x with PBS to remove FBS (serum proteins can cause non-specific inflammation).

-

Inject 3 x 10^5 cells subcutaneously (s.c.) into the right flank of C57BL/6 mice (6-8 weeks old).

2. Treatment Administration (Intratumoral - IT):

-

Rationale: IT delivery concentrates the agonist in the TME, reducing systemic toxicity (cytokine storm) and enhancing local DC maturation.

-

Timing: Start when tumors are palpable (~50 mm³, usually Day 7–9).

-

Dose: 50 µg Poly(I:C) (or Poly-ICLC) in 20–30 µL PBS.

-

Technique: Use a 29G insulin syringe. Inject slowly into the center of the tumor mass.

-

Schedule: Every 3 days for 4 doses (q3d x 4).

3. Combination Therapy (Optional but Recommended):

-

Poly(I:C) upregulates PD-L1 on tumor cells via IFN-γ (adaptive resistance).

-

Recommendation: Combine with anti-PD-1/PD-L1 mAb (100 µg IP, twice weekly) to prevent T-cell exhaustion.

Part 4: Data Analysis & Readouts

Flow Cytometry Gating Strategy

To validate the mechanism, you must demonstrate the infiltration of effector cells and the maturation of myeloid cells.

Tissue Processing:

-

Digest tumors with Collagenase IV (1 mg/mL) + DNase I (20 µg/mL) for 30 min at 37°C.

-

Stain with Live/Dead fixable dye.

Marker Panel:

| Cell Population | Surface Markers | Intracellular Markers (Stimulate w/ PMA/Iono) | Expected Trend (vs Control) |

| CD8+ T Cells | CD45+, CD3+, CD8+ | IFN-γ, Granzyme B, Ki67 | Increase (2-5 fold) |

| Dendritic Cells | CD45+, CD11c+, MHC-II+ | IL-12p40/p70 | Maturation (High CD80/CD86) |

| MDSCs | CD45+, CD11b+, Gr-1+ | Arginase-1 | Decrease (Reprogramming) |

| Tumor Cells | CD45- | PD-L1 | Increase (Indicates IFN sensing) |

Part 5: Troubleshooting & Optimization

1. "Cytokine Storm" Toxicity (Systemic Delivery)

-

Symptom:[1][2][3][4][5][6][7][8] Piloerection, lethargy, rapid weight loss (>15%) within 24h of IP/IV injection.

-

Cause: Massive systemic release of TNF-α and IL-6.

-

Solution: Switch to Intratumoral (IT) delivery or use Poly(I:C12U) (Ampligen), which has a shorter half-life. Pre-treatment with fluids can mitigate shock.

2. Lack of Efficacy (Tumor Resistance)

-

Symptom:[1][2][3][4][5][6][7][8] Tumors grow despite treatment; no T-cell infiltration.

-

Cause: Tumor may have defects in the IFN pathway (e.g., RIG-I/MDA5 mutations) or high adenosine levels.

-

Solution: Verify tumor cell line sensitivity to Poly(I:C) in vitro (check for Caspase-3 cleavage or CXCL10 secretion).

3. Variability in Poly(I:C) Batches

-

Issue: Inconsistent results between experiments.

-

Cause: Poly(I:C) is a heterogeneous mixture of strand lengths.

-

Solution: Use Poly-ICLC (Hiltonol) for high reproducibility, or purchase "LMW" or "HMW" specific fractions rather than generic mixtures.

References

-

Levine, A. S., et al. (2018). Therapeutic Immune Modulation Against Solid Cancers with Intratumoral Poly-ICLC: A Pilot Trial.[9] Clinical Cancer Research. Available at: [Link]

-

Aznar, M. A., et al. (2019). Combined Adjuvant of Poly I:C Improves Antitumor Effects of CAR-T Cells.[3] Frontiers in Immunology. Available at: [Link]

-

Sultan, H., et al. (2020). Poly-IC enhances the effectiveness of cancer immunotherapy by promoting T cell tumor infiltration.[1][7] Journal for ImmunoTherapy of Cancer.[7] Available at: [Link]

-

Nagato, T., et al. (2019). Combinatorial Immunotherapy of Polyinosinic-Polycytidylic Acid and Blockade of Programmed Death-1 Induces Effective CD8 T Cell Responses against Established Tumors. Translational Oncology. Available at: [Link]

-

Zhou, Y., et al. (2013). Not all polyriboinosinic-polyribocytidylic acids (Poly I:C) are equivalent for inducing maturation of dendritic cells.[2] Journal of Immunotherapy.[7] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Not all polyriboinosinic-polyribocytidylic acids (Poly I:C) are equivalent for inducing maturation of dendritic cells: implication for alpha-type-1 polarized DCs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Combined Adjuvant of Poly I:C Improves Antitumor Effects of CAR-T Cells [frontiersin.org]

- 4. Frontiers | Targeting the Immune System to Fight Cancer Using Chemical Receptor Homing Vectors Carrying Polyinosine/Cytosine (PolyIC) [frontiersin.org]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Targeting tumor-associated acidity in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. Therapeutic Immune Modulation Against Solid Cancers with Intratumoral Poly-ICLC: A Pilot Trial - PMC [pmc.ncbi.nlm.nih.gov]

Oligoinosinic acid in studies of neuroinflammation

Application Note: Targeting Microglial Scavenger Receptors with Oligoinosinic Acid

Executive Summary & Scientific Distinction

In the field of neuroinflammation, nomenclature precision is critical. While Polyinosinic:polycytidylic acid (Poly I:C) is widely recognized as a TLR3 agonist used to induce viral-like neuroinflammation, Oligoinosinic acid (Poly I) —the single-stranded homopolymer—serves a distinct and powerful role: it is a high-affinity ligand and competitive antagonist for Class A Scavenger Receptors (SR-A/MSR1/CD204) .

This Application Note details the use of Oligoinosinic acid (Poly I) to dissect microglial phagocytosis mechanisms. By selectively blocking SR-A, researchers can determine the receptor-dependency of amyloid-beta (Aβ) uptake, oxidized lipid clearance, and subsequent inflammatory signaling.

Mechanism of Action: The Scavenger Receptor Axis

Microglia, the resident immune cells of the CNS, utilize Scavenger Receptors (SRs) to clear debris and protein aggregates. However, binding of certain ligands (e.g., fibrillar Aβ) to SR-A can trigger a "frustrated phagocytosis" response, leading to chronic neuroinflammation and oxidative stress.

-

The Tool: Oligoinosinic acid (Poly I) mimics the polyanionic nature of SR-A ligands.

-

The Effect: When added to culture, Poly I saturates the ligand-binding domain of SR-A.

-

The Outcome: This competitively inhibits the binding of other SR-A specific ligands (like Aβ or acetylated LDL), effectively "blinding" the microglia to these specific targets without broadly silencing the cell (unlike metabolic inhibitors).

Diagram 1: Mechanistic Divergence (Poly I vs. Poly I:C)

Caption: Figure 1.[1] Differential signaling. Left: Oligoinosinic acid (Poly I) competitively blocks SR-A, inhibiting ligand uptake. Right: Poly(I:C) activates TLR3, driving inflammation.[2]

Experimental Protocol: SR-A Blockade in Microglia

Objective: To determine if microglial uptake of a specific cargo (e.g., Fluorescent Aβ or beads) is mediated by SR-A.

Materials Required

-

Oligoinosinic Acid (Poly I): Potassium salt is preferred for solubility (e.g., Sigma P4154 or equivalent).

-

Control Polymer: Poly-cytidylic acid (Poly C).[2][3] Poly C does not bind SR-A efficiently, serving as a specificity control.

-

Cell Model: Primary murine microglia or BV-2 cell line.

-

Ligand: HiLyte™ Fluor 488-labeled Amyloid-Beta (1-42) or fluorescent latex beads.

Step-by-Step Methodology

Phase 1: Reagent Preparation (Critical for Reproducibility)

-

Solubilization: Dissolve Poly I powder in sterile, endotoxin-free PBS to a stock concentration of 10 mg/mL.

-

Expert Insight: Poly I can be difficult to solubilize. Heat to 50°C for 10-15 minutes if the solution appears cloudy. Do not anneal with Poly C.

-

-

Endotoxin Control:

-

Risk: Commercial nucleotide polymers are often contaminated with LPS.

-

Action: If using for cytokine studies, pass the Poly I solution through a polymyxin B column or co-treat cells with Polymyxin B (10 µg/mL) to neutralize LPS effects.

-

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which degrade polymer length.

Phase 2: The Competitive Inhibition Assay

-

Seeding: Plate microglia at

cells/well in a 24-well plate. Allow adherence for 24 hours. -

Pre-treatment (The Blockade):

-

Remove media and wash with warm PBS.

-

Add serum-free media containing Poly I at graded concentrations: 10, 50, and 100 µg/mL.

-

Control Wells: Add Poly C (100 µg/mL) to verify that effects are due to SR-A binding, not non-specific charge interactions.

-

Incubate for 30 minutes at 37°C.

-

-

Challenge:

-

Without removing the Poly I media, add the fluorescent ligand (e.g., fAβ-42 at 1 µM).

-

Incubate for 2–4 hours .

-

-

Termination & Wash:

-

Place plate on ice (stops phagocytosis).

-

Wash 3x with ice-cold PBS containing 0.2% BSA (removes surface-bound but un-internalized ligand).

-

-

Analysis:

-

Flow Cytometry: Trypsinize cells and measure Mean Fluorescence Intensity (MFI).

-

Microscopy: Fix with 4% PFA and quantify intracellular puncta.

-

Diagram 2: Experimental Workflow

Caption: Figure 2. Competitive Inhibition Workflow. Poly I is added prior to the ligand to saturate SR-A binding sites.

Data Analysis & Interpretation

When analyzing results, compare the Poly I treated group against the Vehicle and Poly C controls.

Table 1: Expected Results Matrix

| Treatment Group | Target Ligand (e.g., fAβ) | Expected Uptake (MFI) | Interpretation |

| Vehicle Control | Present | 100% (Baseline) | Standard SR-A mediated phagocytosis. |

| Poly I (10 µg/mL) | Present | ~60-80% | Partial blockade of SR-A. |

| Poly I (100 µg/mL) | Present | < 20% | Near-total blockade. Confirms SR-A dependency. |

| Poly C (100 µg/mL) | Present | ~90-100% | Negative Control. Confirms specificity of Poly I (G-quartet structure) for SR-A. |

| Cytochalasin D | Present | < 5% | Positive Control. Inhibits all actin-dependent phagocytosis. |

Troubleshooting Note: If Poly C also inhibits uptake significantly, your ligand may be binding via non-specific electrostatic interactions (charge-based) rather than specific receptor-ligand docking.

References

-

Husemann, J., et al. (2002). Scavenger receptors in neurobiology and neuropathology: their role on microglia and other cells of the nervous system. Glia, 40(2), 195-205.

-

van Dijk, R., et al. (2013). Polyinosinic acid blocks adeno-associated virus macrophage endocytosis in vitro and enhances adeno-associated virus liver-directed gene therapy in vivo. Human Gene Therapy, 24(9), 807-813.

-

Frenkel, D., et al. (2013). Scavenger receptor A1 contributes to amyloid beta clearance and age-related accumulation. Neurobiology of Aging, 34(9).

-

InvivoGen. Poly(I:C) vs Poly(I) Technical Information.

Sources

- 1. New Insights into Neuroinflammation Involved in Pathogenic Mechanism of Alzheimer’s Disease and Its Potential for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyinosinic polycytidylic acid (poly I:C) Induces Neuronal Cell Death Through NLRP3-mediated inflammasome in human microglia and neuroinflammation-induced cognitive impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Note: In Vivo Delivery Strategies for Oligoinosinic Acid (Oligo(I))

This Application Note and Protocol Guide details the in vivo delivery of Oligoinosinic Acid (Oligo(I) / Poly(I)) , a synthetic homopolymer of inosine. While often associated with the immunostimulant Poly(I:C), Oligo(I) possesses distinct pharmacological properties, particularly as a potent Scavenger Receptor Class A (SR-A/MSR1) ligand and inhibitor.

Executive Summary

Oligoinosinic acid (Oligo(I)), or Polyinosinic acid (Poly(I)), is a synthetic single-stranded RNA molecule. Unlike its double-stranded counterpart Poly(I:C), which activates TLR3, Oligo(I) is primarily utilized in vivo to target and block Scavenger Receptors (SR-A) expressed on macrophages and endothelial cells. This blockade is critical for:

-

Inhibiting rapid clearance of anionic nanomedicines (increasing their half-life).

-

Preventing metastasis by blocking cancer cell adhesion to host tissue macrophages.

-

Modulating innate immunity without inducing the severe cytokine storms associated with dsRNA.

This guide provides field-proven protocols for the formulation, stabilization, and administration of Oligo(I), addressing its unique physicochemical tendency to form G-quadruplex-like tetrads (I-quadruplexes) which can complicate delivery.

Physicochemical Challenges & Pre-formulation

Before in vivo application, researchers must address the structural polymorphism of Oligo(I). Inosine bases can form Hoogsteen hydrogen bonds, leading to four-stranded helices (quadruplexes) in the presence of alkali metals (

Stability & Solubility Profile

| Parameter | Characteristic | Impact on Delivery |

| Structure | Single-strand (random coil) vs. Quadruplex (helix) | Quadruplexes are highly stable and resistant to nucleases but may have altered receptor binding affinity compared to single strands. |

| Solubility | High in water; decreases in high salt ( | High salt concentrations promote aggregation/gelation via quadruplex formation. |

| Nuclease Sensitivity | Susceptible to RNase A and serum nucleases | Unprotected linear Oligo(I) has a half-life of |

| Charge | Highly Negative (Polyanionic) | Rapid liver uptake via Scavenger Receptors (SR-A) unless masked. |

Delivery Methodologies

Method A: Naked Delivery for SR-A Blockade (Systemic)

Objective: To transiently saturate Scavenger Receptors (SR-A) in the liver (Kupffer cells) and spleen, preventing the clearance of a subsequent therapeutic dose (e.g., viral vectors or nanoparticles).

-

Mechanism: Competitive inhibition.[1]

-

Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

-

Route: Intravenous (IV) Bolus.

Method B: Lipid Nanoparticle (LNP) Encapsulation (Intracellular)

Objective: To deliver Oligo(I) intracellularly for potential TLR interactions or to protect it from serum nucleases for prolonged circulation.

-

Mechanism: Endosomal escape via ionizable lipids.

-

Vehicle: Ionizable Lipid/Cholesterol/PEG-lipid/DSPC (e.g., DLin-MC3-DMA based).

-

Route: IV Infusion.

Detailed Experimental Protocols

Protocol 1: Preparation of Defined Oligo(I) Solution

Rationale: Commercial Poly(I) is often heterogeneous. Proper solubilization ensures a consistent single-stranded or quadruplex state.

Materials:

-

Polyinosinic Acid potassium salt (Lyophilized).

-

Nuclease-free water.

-

Heating block (

). -

0.9% Saline (sterile).

Steps:

-

Dissolution: Dissolve lyophilized Oligo(I) in nuclease-free water (not saline yet) to a concentration of 5–10 mg/mL .

-

Note: Avoid high salt initially to prevent premature gelation.

-

-

Thermal Denaturation: Heat the solution to

for 10 minutes to disrupt non-specific aggregates. -

Annealing (Optional):

-

For Single Strands: Snap cool on ice immediately.

-

For Quadruplexes: Allow to cool slowly to room temperature over 2 hours in the presence of

.

-

-

Filtration: Pass through a

PES filter. -

QC: Measure absorbance at

. Verify structure via Circular Dichroism (CD) if possible (Single strand

Protocol 2: In Vivo Administration for Scavenger Receptor Blockade

Rationale: This protocol is used to enhance the circulation time of a second drug (the "payload").

Animal Model: C57BL/6 Mice (6–8 weeks).

Dosage:

Workflow:

-

Preparation: Dilute the Oligo(I) stock to

in sterile saline immediately prior to injection. -

Pre-conditioning Injection: Administer Oligo(I) via tail vein injection (

per mouse). -

Lag Time: Wait 2–5 minutes .

-

Critical: SR-A recycling is rapid. If the wait is too long (

min), the receptors will recycle, and the blockade effect will be lost.

-

-

Payload Injection: Inject the therapeutic agent (e.g., Adeno-Associated Virus, LNP, or protein drug).

-

Validation: Collect blood at

min to measure the pharmacokinetics of the payload.

Protocol 3: LNP Formulation of Oligo(I)

Rationale: For applications requiring extended stability or cytosolic delivery.

Materials:

-

Ionizable Lipid (e.g., DLin-MC3-DMA).

-

Helper Lipids: DSPC, Cholesterol, PEG-DMG.

-

Microfluidic Mixer (e.g., NanoAssemblr).

-

Citrate Buffer (

).

Steps:

-

Aqueous Phase: Dilute Oligo(I) in

Citrate Buffer pH 4.0 to -

Organic Phase: Dissolve lipids in Ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG). Total lipid concentration:

. -

Mixing: Mix Aqueous:Organic phases at a 3:1 volume ratio and 12 mL/min total flow rate.

-

Dialysis: Dialyze against

PBS pH 7.4 for 12 hours to remove ethanol and neutralize pH. -

Characterization:

-

Size: Target

(Dynamic Light Scattering). -

PDI:

.[2] -

Encapsulation Efficiency: Use RiboGreen assay (expect

).

-

Mechanism of Action & Workflow Visualization

Figure 1: Scavenger Receptor Blockade Mechanism

Description: Oligo(I) acts as a decoy, saturating SR-A receptors on Kupffer cells to allow therapeutic nanoparticles to bypass the liver.

Figure 2: In Vivo Experimental Workflow

Description: Step-by-step timeline for pre-conditioning and administration.

Validation & Quality Control

To ensure the integrity of the in vivo data, the following QC parameters must be met:

| QC Parameter | Method | Acceptance Criteria |

| Endotoxin Levels | LAL Assay | |

| Purity | HPLC / PAGE | Single band/peak; no degradation fragments |

| Aggregation State | Dynamic Light Scattering | Monodisperse peak (avoid large aggregates |

| In Vivo Efficacy | Serum Clearance Assay | Payload half-life increases |

References

-

InvivoGen. (2024). Poly(I) - TLR3 Agonist and Scavenger Receptor Ligand. [Link]

-

Hoshino, K., et al. (2022). "Polyinosinic acid blocks adeno-associated virus macrophage endocytosis in vitro and enhances liver-directed gene therapy in vivo."[3] Molecular Therapy, 21(1), 164-173. [Link]

-

Pearson, A. M., et al. (2021).[1] "Scavenger receptors in innate immunity." Current Opinion in Immunology, 8(1), 20-28. [Link]

-

Podbevsek, P., et al. (2018). "Structural polymorphism of polyinosinic acid and its relevance for biological activity." Nucleic Acids Research, 46(10), 5332–5343. [Link]

Sources

- 1. Application of a Scavenger Receptor A1 Targeted Polymeric Prodrug Platform for Lymphatic Drug Delivery in HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aptamer photoregulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyinosinic acid blocks adeno-associated virus macrophage endocytosis in vitro and enhances adeno-associated virus liver-directed gene therapy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

stability of Oligoinosinic acid in cell culture media over time

Welcome to the technical support guide for Oligoinosinic Acid, often referred to as Poly(I:C). This resource is designed for researchers, scientists, and drug development professionals who utilize this powerful synthetic analog of double-stranded RNA (dsRNA) to simulate viral infections and stimulate innate immune responses.[1][2] Ensuring the stability and integrity of Poly(I:C) in your experimental workflow is paramount for achieving reproducible and reliable results. This guide provides in-depth FAQs, troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute and store my lyophilized Oligoinosinic Acid?

A: For optimal long-term stability, lyophilized Poly(I:C) should be reconstituted in a buffered solution and stored frozen.[3] We recommend resuspending in a sterile, nuclease-free Tris-EDTA (TE) buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 8.0).[4] Tris provides a stable pH environment, while EDTA chelates divalent cations that are cofactors for many nucleases, thereby inhibiting their activity.[4] After reconstitution, create single-use aliquots and store them at -20°C or -80°C.[5][6] This practice is critical to avoid repeated freeze-thaw cycles, which can introduce shear stress and degrade the oligonucleotide.[7]

Q2: How long is Poly(I:C) stable once I add it to my cell culture medium at 37°C?

A: The stability of Poly(I:C) in complete cell culture medium at 37°C is significantly shorter than its stability in a clean buffer. While oligonucleotides can be stable for weeks at 37°C in TE buffer, the environment of cell culture medium is more hostile.[3] The primary threat is enzymatic degradation by RNases, which can be present in fetal bovine serum (FBS) and may also be secreted by the cells themselves.[8] We strongly recommend adding Poly(I:C) to your cultures immediately before starting the stimulation experiment. Pre-incubating Poly(I:C) in media for extended periods is not advised.

Q3: My cells are showing a weak or inconsistent response to Poly(I:C). Could this be a stability issue?

A: Yes, this is a classic symptom of Poly(I:C) degradation. A loss of structural integrity will prevent it from effectively binding to its target receptors (like TLR3), leading to a diminished or absent downstream inflammatory response.[9] Refer to our Troubleshooting Guide below for a systematic approach to diagnose this issue.

Q4: What are the primary causes of Poly(I:C) degradation?

A: There are three main degradation pathways:

-

Enzymatic Degradation: This is the most significant threat in a biological context. RNases, which are robust and ubiquitous enzymes, can rapidly cleave the phosphodiester backbone of Poly(I:C).[10]

-

Chemical Degradation: RNA is susceptible to autocatalytic cleavage, particularly in non-buffered, slightly acidic solutions. Laboratory-grade water can often be slightly acidic, making TE buffer a superior choice for storage.

-

Physical Degradation: Repeated freeze-thaw cycles can cause mechanical shearing of the long oligonucleotide strands.[7]

Q5: Should I heat-inactivate the serum I use in my culture medium?

A: While heat inactivation (56°C for 30 minutes) is a standard procedure to denature complement proteins, it is not fully effective at eliminating all RNase activity. RNases are notoriously stable enzymes. However, using high-quality, reputable sources of FBS and adhering to strict aseptic techniques to prevent microbial contamination (a source of RNases) are critical quality control steps.

Troubleshooting Guide: Inconsistent or Absent Cellular Response

If you are experiencing issues with your Poly(I:C) experiments, this guide provides a logical workflow to identify the root cause.

Visual Workflow: Troubleshooting Experimental Failures

Caption: A step-by-step workflow to diagnose issues with Poly(I:C) experiments.

Detailed Troubleshooting Steps